

Application Notes and Protocols: In Vivo Imaging with ProSense 750 FAST

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Compound of Interest		
Compound Name:	L687	
Cat. No.:	B15620725	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

ProSense 750 FAST is a protease-activatable fluorescent imaging agent designed for the in vivo imaging of cathepsin activity. In its native state, the probe is quenched. Upon cleavage by specific cathepsins (such as B, L, S, and K), which are often upregulated in inflammatory diseases and cancer, the probe becomes fluorescent, generating a signal directly proportional to the enzymatic activity. This mechanism allows for the targeted visualization and quantification of disease-related protease activity in preclinical models. Its near-infrared (NIR) fluorescence spectrum (excitation ~750 nm / emission ~770 nm) provides significant advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence.

2.0 Compound Properties and Data

The following tables summarize the key quantitative characteristics of ProSense 750 FAST.

Table 1: Physicochemical and Optical Properties



Parameter	Value	Reference
Molecular Weight	~2500 g/mol	
Excitation (Max)	750 nm	
Emission (Max)	770 nm	
Purity	>95%	
Form	Lyophilized Solid	

| Solubility | Aqueous Buffers (e.g., PBS) | |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

Parameter	Value	Species	Reference
Recommended Dose	2 nmol per animal	Mouse	
Administration Route	Intravenous (IV), tail vein	Mouse	
Activation Time	2-6 hours post- injection	Mouse	
Optimal Imaging Window	6-24 hours post- injection	Mouse	

| Clearance | Renal | - | |

3.0 Mechanism of Action: Protease Activation

ProSense 750 FAST operates on a principle of fluorescence de-quenching upon enzymatic cleavage. The diagram below illustrates this signaling pathway.



Systemic Circulation Quenched Probe (ProSense 750 FAST) Fluorescence OFF Mechanism of ProSense 750 FAST Activation Disease Microenvironment (e.g., Tumor) De-quenching Cleaved Probe Fluorescence ON (Signal Emission ~770 nm)

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Caption: Workflow of ProSense 750 FAST from quenched state to fluorescent activation by cathepsins.

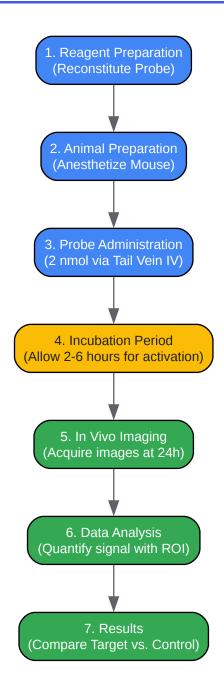
4.0 Experimental Protocols

This section provides detailed methodologies for performing in vivo imaging using ProSense 750 FAST in a murine model of inflammation or cancer.

General Experimental Workflow

The end-to-end process for a typical imaging study is outlined below.





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Caption: Step-by-step experimental workflow for in vivo imaging with ProSense 750 FAST.

Reagent Preparation

- Reconstitution: Allow the lyophilized ProSense 750 FAST vial to warm to room temperature.
- Solubilization: Reconstitute the 25 nmol vial with 1.25 mL of sterile 1x Phosphate-Buffered Saline (PBS). This creates a 20 μM stock solution.



- Dosing Solution: The standard dose is 2 nmol per mouse. Prepare the final injection volume by diluting the stock solution in sterile PBS. For a 100 μL injection volume, you would need 100 μL of the 20 μM stock solution per animal.
- Storage: Store the reconstituted probe at 2-8°C, protected from light. Use within 14 days.

Animal Handling and Compound Administration

- Model: This protocol is suitable for murine models of cancer or inflammation where cathepsin activity is expected to be elevated.
- Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5% for maintenance). Confirm proper anesthetic depth by checking for a lack of pedal reflex.
- Positioning: Place the anesthetized animal on a heated stage to maintain body temperature.
- Administration: Administer 100 μL of the prepared ProSense 750 FAST dosing solution (containing 2 nmol of the agent) via intravenous (IV) injection into the lateral tail vein.

In Vivo Imaging Procedure

- Imaging System: Use an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging (e.g., IVIS Spectrum).
- Timing: The optimal time for imaging is between 6 and 24 hours post-injection to allow for probe activation and clearance of unbound agent.
- Imaging Parameters:

Excitation Filter: 745 nm

Emission Filter: 780 nm

- Exposure Time: Adjust based on signal intensity, typically ranging from 0.5 to 5 seconds.
- Binning: Medium (8) is recommended to improve signal-to-noise.

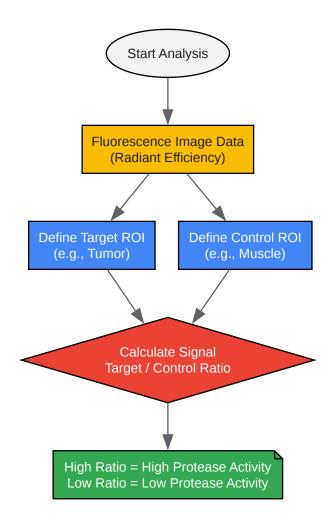


- Field of View (FOV): Adjust to capture the entire animal or the specific region of interest.
- Image Acquisition: Acquire both a photographic (white light) reference image and a fluorescence image.

Data Acquisition and Analysis

- Software: Use analysis software such as Living Image® to process the acquired images.
- Region of Interest (ROI): Draw ROIs around the target tissue (e.g., tumor, inflamed paw) and a control region (e.g., contralateral non-inflamed tissue, muscle).
- Quantification: The software will measure the signal intensity within each ROI in units of average radiant efficiency ([p/s/cm²/sr]/[μW/cm²]).
- Analysis: Calculate the target-to-background ratio by dividing the average radiant efficiency
 of the target ROI by that of the control ROI. This normalization helps to account for variations
 in probe delivery or imaging conditions. The logical relationship for data interpretation is
 shown below.





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Caption: Logical flow for the quantitative analysis of imaging data using ROI comparison.

 To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging with ProSense 750 FAST]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620725#using-specific-compound-name-for-in-vivo-imaging-studies]

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